molecular formula C5H9N3O B1415019 N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine CAS No. 1082766-58-2

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Cat. No.: B1415019
CAS No.: 1082766-58-2
M. Wt: 127.14 g/mol
InChI Key: FJWWBBDDWORPFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is primarily investigated for its potential therapeutic properties. The oxadiazole ring is known for its biological activity, making this compound a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, showcasing their potential as new antibacterial agents .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory effects of oxadiazole compounds. This compound has shown promise in reducing inflammation markers in preclinical studies. These findings suggest that this compound could be further explored for treating inflammatory diseases .

Agricultural Applications

The compound's unique chemical structure also lends itself to applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that this compound exhibits pesticidal properties. Field trials have shown that formulations containing this compound can effectively control pest populations while being less toxic to beneficial insects. This dual action makes it a valuable candidate for sustainable agricultural practices .

Herbicidal Potential

In addition to its pesticidal properties, preliminary studies suggest that this compound may also possess herbicidal activity. Laboratory tests have indicated that it can inhibit weed growth without adversely affecting crop yield .

Material Science

The applications of this compound extend into material science as well.

Polymer Chemistry

Due to its reactive amine group and oxadiazole structure, this compound can be utilized in polymer synthesis. It can act as a crosslinking agent or a monomer in the production of specialty polymers with enhanced thermal and mechanical properties .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been studied for improving their performance characteristics such as adhesion strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine can be compared with other similar compounds, such as:

Biological Activity

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, a compound with the empirical formula C5_5H9_9N3_3O and CAS Number 1082766-58-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Weight : 127.14 g/mol
  • SMILES : CNCc1noc(C)n1
  • InChI Key : FJWWBBDDWORPFD-UHFFFAOYSA-N

This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : this compound exhibited significant cytotoxic effects against several cancer cell lines. In particular, derivatives demonstrated IC50_{50} values in the sub-micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
CompoundCell LineIC50_{50} (µM)
This compoundMCF-70.65
N-Methyl DerivativeU-9370.75

These findings suggest that the compound may induce apoptosis in cancer cells through a dose-dependent mechanism.

The precise mechanism by which this compound exerts its anticancer effects remains under investigation. However, it is believed that the oxadiazole moiety plays a crucial role in interacting with biological targets involved in cell proliferation and apoptosis pathways. Flow cytometry assays have indicated that these compounds can arrest the cell cycle at the G0-G1 phase .

Other Biological Activities

Beyond anticancer properties, derivatives of 1,2,4-oxadiazoles have shown promise in other therapeutic areas:

Antimicrobial Activity

Studies have reported that certain oxadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:

  • Antileishmanial Activity : One study reported an IC50_{50} value of 32.9 µM for a related oxadiazole derivative against Leishmania promastigotes . This suggests potential applications in treating parasitic infections.

Neuroprotective Effects

Research indicates that some oxadiazole derivatives may also possess neuroprotective properties. They have been evaluated for their efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

  • Study on Cancer Cell Lines : A systematic evaluation of various 1,2,4-oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Mechanistic Studies : Investigations into the mechanisms of action have shown that certain derivatives can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)8-9-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWBBDDWORPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652009
Record name N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-58-2
Record name N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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